Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are organosulfur compounds. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophenes, including Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzo[b]thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the iodine atom can result in various functionalized benzo[b]thiophene derivatives .
Scientific Research Applications
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxyl and iodine groups allows it to participate in various biochemical reactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound has an amino group instead of a hydroxyl group, which may result in different chemical reactivity and biological activity.
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H9IO3S |
---|---|
Molecular Weight |
348.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-6-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9IO3S/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5,13H,2H2,1H3 |
InChI Key |
HFRIVDCFTIGPIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=C2)I)O |
Origin of Product |
United States |
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